molecular formula C14H16ClN3O2 B2568950 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid CAS No. 1156145-02-6

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid

Cat. No.: B2568950
CAS No.: 1156145-02-6
M. Wt: 293.75
InChI Key: GRXMTEBBNNOHOG-UHFFFAOYSA-N
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Description

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 6-position. The imidazopyridine moiety is linked via a methyl group to the nitrogen of a piperidine ring, which itself bears a carboxylic acid group at the 3-position. The piperidine-3-carboxylic acid group may contribute to solubility and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-11-3-4-13-16-12(9-18(13)7-11)8-17-5-1-2-10(6-17)14(19)20/h3-4,7,9-10H,1-2,5-6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXMTEBBNNOHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN3C=C(C=CC3=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazo[1,2-a]pyridine core, which is then functionalized with a chloromethyl group. This intermediate is subsequently reacted with piperidine-3-carboxylic acid under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products: The major products depend on the specific reaction conditions but can include various substituted imidazo[1,2-a]pyridine derivatives, alcohols, or amines.

Scientific Research Applications

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to enzymes or receptors, modulating their activity. This binding can influence various biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (A424780)

  • Structural Difference : Methyl group at the 3-position of the imidazopyridine ring instead of a piperidine-linked methyl group.
  • Impact : The absence of the piperidine-carboxylic acid moiety reduces molecular weight (221.25 g/mol vs. ~295 g/mol for the target compound) and alters solubility. The methyl group may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the carboxylic acid .

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (A172881)

  • Structural Difference : Carboxylic acid group directly attached to the imidazopyridine core at the 3-position.

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid

  • Structural Difference : Fluorine replaces chlorine at the 6-position.
  • Impact : Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance and alter metabolic stability. Fluorinated analogs often exhibit improved bioavailability .

Piperidine-Carboxylic Acid Derivatives

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029107-31-0)

  • Structural Difference : Piperidine-carboxylic acid at the 2-position instead of 3-position.
  • Impact : Altered spatial orientation of the carboxylic acid group may affect binding to chiral targets or enzymes. Molecular weight is 259.3 g/mol, slightly lower than the target compound .

1-((2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid (728864-57-1)

  • Structural Difference : Biphenyl and methyl groups on the imidazopyridine ring; carboxylic acid at piperidine-4-position.
  • The 4-carboxylic acid position may limit interactions compared to the 3-position .

Functional Group Modifications

Methyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 900019-38-7)

  • Structural Difference : Methyl ester replaces the piperidine-carboxylic acid.
  • This derivative may act as a prodrug, with ester hydrolysis releasing the active carboxylic acid .

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid

  • Structural Difference : Furan-2-carbonyl group replaces the imidazopyridine-methyl moiety.

Heterocyclic Core Variations

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

  • Structural Difference : Pyrazine replaces imidazopyridine.
  • This may shift selectivity toward targets like adenosine receptors .

1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid

  • Structural Difference : Fused benzo-imidazopyridine core with a ketone group.
  • The ketone introduces additional polarity .

Biological Activity

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid (CAS No. 1156145-02-6) is a compound of interest due to its potential biological activities. This compound is characterized by the presence of both an imidazo[1,2-a]pyridine moiety and a piperidine carboxylic acid structure, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

Chemical Formula C14H16ClN3O2\text{Chemical Formula C}_{14}\text{H}_{16}\text{ClN}_3\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazo[1,2-a]pyridine scaffold has been reported to exhibit various pharmacological activities including:

  • Antimicrobial Activity : Compounds containing imidazo[1,2-a]pyridine have demonstrated effectiveness against fungal pathogens such as Candida auris, which poses significant challenges due to its resistance to conventional antifungal therapies .
  • Anti-inflammatory Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit Bruton’s tyrosine kinase (Btk), making them potential candidates for treating autoimmune diseases characterized by aberrant B-cell activation .

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds. For instance, piperidine-based derivatives have shown promising results against clinical isolates of C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFC) from 0.97 to 3.9 μg/mL .

CompoundMIC (μg/mL)MFC (μg/mL)
pta10.240.97
pta20.501.50
pta30.973.90

Anti-inflammatory Activity

The imidazo[1,2-a]pyridine derivatives have shown potential in inhibiting Btk activity, which is crucial in the treatment of autoimmune conditions like rheumatoid arthritis. This inhibition can lead to a reduction in inflammatory responses and modulation of immune system activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antifungal Activity : A study synthesized six novel piperidine derivatives and tested their antifungal activity against C. auris. The findings indicated that these compounds induced apoptotic cell death and disrupted the plasma membrane integrity of the fungi at sub-inhibitory concentrations .
  • Btk Inhibition : Another research focused on the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives, demonstrating their effectiveness in inhibiting Btk and reducing inflammation in animal models of autoimmune diseases .

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